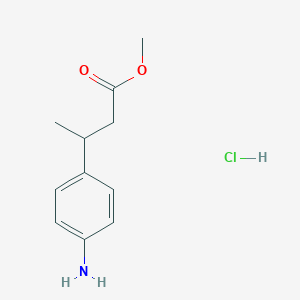

Methyl3-(4-aminophenyl)butanoatehydrochloride

Descripción

BenchChem offers high-quality Methyl3-(4-aminophenyl)butanoatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl3-(4-aminophenyl)butanoatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 3-(4-aminophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWMJQZSEUCASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on Methyl 3-(4-aminophenyl)butanoate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

Methyl 3-(4-aminophenyl)butanoate hydrochloride (CAS: 2490432-19-2) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a nucleophilic aniline moiety and an electrophilic methyl ester separated by an aliphatic chain containing a stereocenter, this compound is ideal for the modular assembly of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. This whitepaper provides a rigorous, peer-level examination of its physicochemical properties, synthetic methodologies, and handling protocols.

Structural Significance & Physicochemical Properties

The molecular architecture of Methyl 3-(4-aminophenyl)butanoate hydrochloride offers two distinct, orthogonally reactive handles. The aniline amino group can readily participate in amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings. Conversely, the methyl ester serves as a protected carboxylic acid that can be saponified post-coupling to extend the molecular scaffold. The presence of a methyl group at the 3-position of the butanoate chain introduces a stereocenter, which can be leveraged to tune the conformational rigidity and spatial trajectory of the resulting linker.

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | Methyl 3-(4-aminophenyl)butanoate hydrochloride |

| CAS Registry Number | 2490432-19-2 |

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 g/mol |

| Appearance | Off-white to pale crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, and Water; Insoluble in Hexanes and Diethyl Ether |

| Storage Temperature | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |

Rationale for Hydrochloride Salt Formation

In organic synthesis, the free base form of electron-rich anilines is notoriously susceptible to rapid air oxidation, leading to the formation of highly colored, complex polymeric impurities (often observed as the material turning brown or black over time). By protonating the amine to form the hydrochloride salt, the lone pair of electrons on the nitrogen is sequestered. This drastically reduces the electron density of the aromatic ring, effectively halting oxidative degradation and ensuring stoichiometric control .

Furthermore, the hydrochloride salt dramatically improves the compound's solubility in polar aprotic solvents (such as DMF and DMSO) commonly used in solid-phase peptide synthesis and PROTAC linker assembly. During coupling reactions, the free base is generated in situ through the addition of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), ensuring that the reactive aniline is only exposed exactly when needed.

Synthetic Methodologies & Experimental Protocols

The synthesis of Methyl 3-(4-aminophenyl)butanoate hydrochloride typically proceeds via the reduction of its corresponding nitroarene precursor, followed by anhydrous salt formation. Modern catalytic methods, such as Bismuth-catalyzed silane reductions, are highly effective for sensitive nitroarenes , though standard Palladium on Carbon (Pd/C) hydrogenation remains the industrial workhorse.

Step-by-Step Protocol: Reduction and Salt Formation

Causality of Reagent Selection: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid aqueous workups that could risk partial hydrolysis of the methyl ester. For the salt formation, anhydrous HCl in dioxane is utilized to maintain strict exclusion of water, thereby preserving the delicate ester linkage.

Phase 1: Catalytic Hydrogenation

-

Preparation: In a rigorously dried, heavy-walled hydrogenation flask, dissolve 10.0 mmol of Methyl 3-(4-nitrophenyl)butanoate in 30 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol Pd) under a continuous stream of argon to prevent ignition of the methanol vapor.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C with vigorous stirring.

-

Self-Validation (Monitoring): After 4 hours, withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS. The reaction is complete when the peak corresponding to the nitro precursor completely disappears, replaced by the aniline product (m/z [M+H]+ = 194.1).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad run dry, as the active catalyst can ignite in air. Wash the pad with an additional 20 mL of methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base as a pale oil.

Phase 2: Anhydrous Hydrochloride Salt Formation

-

Solvent Exchange: Dissolve the crude free base in 20 mL of anhydrous diethyl ether and cool to 0 °C in an ice bath.

-

Precipitation: Dropwise, add 1.2 equivalents of 4.0 M HCl in dioxane. A white precipitate will immediately begin to form. Causality: The slight excess of HCl ensures complete protonation, while the cold ethereal solvent drives the complete precipitation of the salt due to its insolubility in non-polar media.

-

Self-Validation (Completeness): Allow the precipitate to settle. Add one additional drop of HCl/dioxane to the clear supernatant; if no further cloudiness is observed, precipitation is complete.

-

Isolation: Collect the solid via vacuum filtration, wash with 10 mL of cold anhydrous diethyl ether, and dry under high vacuum for 12 hours to afford the final Methyl 3-(4-aminophenyl)butanoate hydrochloride .

Synthetic workflow for Methyl 3-(4-aminophenyl)butanoate hydrochloride.

Analytical Characterization

To ensure the integrity of the compound before deployment in sensitive biological assays or complex syntheses, rigorous analytical characterization is mandatory.

-

¹H NMR (400 MHz, DMSO-d₆): Expected to show a broad singlet integrating for ~3H around 10.0 ppm, indicative of the -NH₃⁺ group. The aromatic protons will appear as two doublets (an AA'BB' system) characteristic of a para-disubstituted benzene ring. The methyl ester will appear as a sharp singlet at ~3.5 ppm.

-

LC-MS (ESI+): The mass spectrum will show the [M+H]⁺ ion of the free base at m/z 194.1 (Calculated for C₁₁H₁₆NO₂⁺ = 194.11). The chloride counterion is not observed in positive ion mode.

-

HPLC: Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile containing 0.1% TFA. The use of TFA in the mobile phase ensures sharp peak shape for the basic aniline.

Applications in Advanced Drug Discovery

Methyl 3-(4-aminophenyl)butanoate hydrochloride is highly prized in the design of targeted protein degraders (PROTACs). The spatial geometry provided by the 3-methylbutanoate chain offers a unique vector for linker exit, which can be critical for avoiding steric clashes within the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

In a typical workflow, the aniline nitrogen is first coupled to a carboxylic acid-containing target ligand using standard amide coupling reagents (e.g., HATU/DIPEA). Following purification, the methyl ester is selectively hydrolyzed using aqueous LiOH to reveal a free carboxylic acid, which is subsequently coupled to an E3 ligase-recruiting ligand (such as a thalidomide or VHL derivative).

Logical relationship of the compound as a bifunctional linker in PROTAC assembly.

Handling, Stability, and Storage

While the hydrochloride salt significantly enhances stability, the compound is still mildly hygroscopic.

-

Storage: Store in a tightly sealed amber glass vial at 2–8 °C. For long-term storage, backfilling the vial with Argon is recommended to prevent moisture ingress.

-

Handling: Weigh the compound rapidly in ambient air, or ideally within a controlled-humidity environment. If the powder clumps or becomes sticky, it indicates moisture absorption, which may lead to inaccurate molar equivalents during stoichiometric coupling reactions.

References

-

ACS Organic Process Research & Development. "Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt".[Link]

A Technical Guide to the Synthesis of Methyl 3-(4-aminophenyl)butanoate Hydrochloride for Pharmaceutical Research

Abstract

Methyl 3-(4-aminophenyl)butanoate is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive, in-depth technical overview of a reliable and scalable synthetic route to its hydrochloride salt. The described pathway proceeds via a two-step sequence commencing with the synthesis of Methyl 3-(4-nitrophenyl)butanoate, followed by a robust catalytic hydrogenation to yield the target amine, which is subsequently converted to its hydrochloride salt. This document is structured to provide not just a protocol, but a deep understanding of the underlying chemical principles, in-process controls, and characterization methods, ensuring a reproducible and efficient synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis. The target molecule, Methyl 3-(4-aminophenyl)butanoate hydrochloride, can be disconnected at the ammonium salt to reveal the free amine. The primary aromatic amine is a classic functional group handle that strongly suggests a nitro group reduction as the key final transformation. This leads to the precursor, Methyl 3-(4-nitrophenyl)butanoate. This nitro-ester intermediate can be formed through the esterification of 3-(4-nitrophenyl)butanoic acid, which itself is accessible through various established C-C bond-forming reactions. For this guide, we will focus on the most direct and well-documented transformations starting from the commercially available 4-nitrophenylacetic acid or similar precursors, leading to the nitro-ester, followed by reduction.

Caption: Overall reaction scheme for the synthesis.

Part I: Synthesis of Methyl 3-(4-nitrophenyl)butanoate

Principle & Mechanism

The initial step is a Fischer esterification of 3-(4-nitrophenyl)butanoic acid. This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. Using a large excess of methanol and a catalytic amount of a strong acid like sulfuric acid drives the equilibrium towards the product. [1]

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-nitrophenyl)butanoic acid (10.0 g, 47.8 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL). Begin stirring to suspend the acid. Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the suspension.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, higher Rf product spot indicates completion. The reaction is typically complete within 4-6 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Transfer the remaining mixture to a separatory funnel containing 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Data Summary: Reagents

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

| 3-(4-Nitrophenyl)butanoic Acid | 209.19 | 10.0 g | 47.8 | Starting Mat. |

| Methanol (Anhydrous) | 32.04 | 150 mL | Excess | Reagent/Solvent |

| Sulfuric Acid (Conc.) | 98.08 | 1.5 mL | ~27.5 | Catalyst |

| Ethyl Acetate | 88.11 | ~400 mL | - | Extraction |

| Sodium Bicarbonate (Sat. Soln.) | 84.01 | ~100 mL | - | Neutralization |

| Sodium Sulfate (Anhydrous) | 142.04 | ~10 g | - | Drying Agent |

Note: The crude product may be used directly in the next step if purity is deemed sufficient by TLC or ¹H NMR analysis. If necessary, purification can be achieved via silica gel column chromatography.

Part II: Synthesis of Methyl 3-(4-aminophenyl)butanoate

Principle & Mechanism

The conversion of the aromatic nitro group to a primary amine is a cornerstone of organic synthesis. Catalytic hydrogenation is a highly efficient and clean method for this transformation. [2]In this process, the nitro compound and a catalyst (typically palladium on a carbon support, Pd/C) are exposed to hydrogen gas. The reaction occurs on the surface of the catalyst, where hydrogen is activated and sequentially reduces the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and the product is often soluble in the reaction mixture.

Experimental Protocol

-

Reaction Setup: To a heavy-walled hydrogenation flask or a suitable multi-neck flask, add a solution of Methyl 3-(4-nitrophenyl)butanoate (assuming 100% conversion from the previous step, ~10.6 g, 47.5 mmol) in 150 mL of ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (500 mg, ~5 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon) and do not allow it to dry in the presence of air and organic solvents.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous stirring or shaking.

-

Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. When hydrogen consumption ceases, the reaction is complete. This usually takes 4-8 hours.

-

Work-up: Carefully vent the hydrogen and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. [2]Wash the Celite® pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product. Safety Note: The Celite® pad with the catalyst should be kept wet with water and disposed of properly, as it can ignite upon drying.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-(4-aminophenyl)butanoate as an oil.

Part III: Formation of Hydrochloride Salt

Principle & Causality

The free amine product is often an oil and can be susceptible to air oxidation over time. Converting it to a hydrochloride salt serves several critical purposes:

-

Stability: Salts are generally more stable crystalline solids, less prone to oxidation, and have a longer shelf life.

-

Handling: Crystalline solids are easier to handle, weigh, and store compared to oils.

-

Purification: The precipitation/crystallization process of salt formation is an effective final purification step, removing non-basic impurities.

The process is a simple acid-base reaction. The lone pair of the aniline nitrogen acts as a base, accepting a proton from hydrogen chloride to form the ammonium salt.

Experimental Protocol

-

Dissolution: Dissolve the crude amine from Part II in 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white or off-white solid.

-

Monitoring: Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked by testing the pH of the supernatant with moist pH paper, which should be acidic.

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

-

Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the product under vacuum to a constant weight.

Characterization of Final Product

To confirm the identity and purity of the synthesized Methyl 3-(4-aminophenyl)butanoate hydrochloride, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H NMR & ¹³C NMR: Provides structural confirmation by showing characteristic chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine salt (N-H stretch), ester carbonyl (C=O stretch), and aromatic ring.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Part I: Incomplete Esterification | Insufficient reflux time; Inactive catalyst (wet H₂SO₄) | Extend reflux time and monitor by TLC. Use fresh, concentrated sulfuric acid. |

| Part II: Incomplete Reduction | Inactive catalyst; Insufficient H₂ pressure; Leaks | Use fresh Pd/C catalyst. Ensure the system is properly sealed and repressurize as needed. |

| Part III: Product Oily, Won't Solidify | Impurities present; Insufficient HCl; Wet solvent | Purify the free amine by column chromatography before salt formation. Ensure anhydrous solvents are used. Add more HCl solution. |

| Low Overall Yield | Mechanical losses during transfers; Incomplete reactions | Ensure efficient transfers between steps. Monitor each reaction to completion before proceeding. Optimize purification steps. |

References

-

PrepChem. (n.d.). Synthesis of ethyl 4-(4-aminophenyl)butyrate. Retrieved from [Link]

- An, J., & Wang, J. (2012). A Convenient Synthesis of Amino Acid Methyl Esters.

- Google Patents. (2019). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

- Google Patents. (2009). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

Sources

An In-depth Technical Guide to Methyl 3-(4-aminophenyl)butanoate Hydrochloride

This guide provides a comprehensive technical overview of Methyl 3-(4-aminophenyl)butanoate hydrochloride, a key intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document delineates the compound's physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its applications and provides essential safety and handling protocols, grounding all information in established scientific principles and practices.

Introduction: The Significance of a Versatile Scaffolding

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a substituted γ-amino acid ester that has garnered interest within the pharmaceutical industry. Its structural motif, featuring a chiral center and an aromatic amine, presents a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic incorporation of the methyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[1][2][3][4] This strategic methylation can enhance binding affinity, metabolic stability, and cell permeability, making this compound a valuable starting material for lead optimization.[1][2][3][4] Derivatives of similar 3-aminophenyl compounds have shown potential in various therapeutic areas, including as anti-inflammatory agents and for targeting the central nervous system.[5][6][7]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Methyl 3-(4-aminophenyl)butanoate hydrochloride is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 6555-06-2 (for the free base) | [8] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | Calculated |

| Molecular Weight | 229.70 g/mol | Calculated |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol, and DMSO | General knowledge |

| Melting Point | Not explicitly available; expected to be a crystalline solid with a defined melting point | Inferred |

Synthesis and Purification: A Controlled Approach

The synthesis of Methyl 3-(4-aminophenyl)butanoate hydrochloride is typically achieved through a two-step process: the Fischer esterification of the parent amino acid, 3-(4-aminophenyl)butanoic acid, followed by the formation of the hydrochloride salt. This method is favored for its efficiency and scalability.[9][10][11]

Step 1: Fischer Esterification of 3-(4-aminophenyl)butanoic acid

The initial step involves the acid-catalyzed esterification of 3-(4-aminophenyl)butanoic acid with methanol. The acid catalyst, typically sulfuric acid or thionyl chloride, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.[9][11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-aminophenyl)butanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (1.1 eq) dropwise. The addition is exothermic and should be performed with caution.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 3-(4-aminophenyl)butanoate as an oil or a low-melting solid.

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid in a suitable solvent. This process improves the compound's stability and handling characteristics by converting the basic amino group into its ammonium salt.[12][13][14]

Experimental Protocol:

-

Dissolution: Dissolve the crude Methyl 3-(4-aminophenyl)butanoate in a minimal amount of a non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.

-

Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of the non-polar solvent to remove any unreacted starting material, and dry under vacuum to obtain pure Methyl 3-(4-aminophenyl)butanoate hydrochloride.

Caption: Synthetic workflow for Methyl 3-(4-aminophenyl)butanoate hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of Methyl 3-(4-aminophenyl)butanoate hydrochloride are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected chemical shifts (in ppm, referenced to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are:

-

~1.2 ppm (doublet, 3H): Methyl protons of the butanoate chain.

-

~2.5-2.7 ppm (multiplet, 2H): Methylene protons adjacent to the ester.

-

~3.0-3.2 ppm (multiplet, 1H): Methine proton of the butanoate chain.

-

~3.6 ppm (singlet, 3H): Methyl ester protons.

-

~6.6-7.1 ppm (multiplet, 4H): Aromatic protons.

-

~8.0-9.0 ppm (broad singlet, 3H): Ammonium protons (NH₃⁺).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.[15][16] Expected chemical shifts (in ppm) are:

-

~20 ppm: Methyl carbon of the butanoate chain.

-

~40-45 ppm: Methylene and methine carbons of the butanoate chain.

-

~52 ppm: Methyl ester carbon.

-

~115-130 ppm: Aromatic carbons.

-

~145 ppm: Aromatic carbon attached to the amino group.

-

~173 ppm: Carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[17][18]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2800 | N-H (in NH₃⁺ salt) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1250-1000 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 194.1.[19]

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

Methyl 3-(4-aminophenyl)butanoate hydrochloride serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amino group and the ester functionality provide two reactive handles for further chemical modifications, such as N-acylation, N-alkylation, and amide formation.

The 3-(4-aminophenyl)butanoate scaffold is of particular interest in the development of agents targeting the central nervous system, given its structural similarity to neurotransmitters like GABA. Furthermore, derivatives of this scaffold have been explored for their anti-inflammatory properties.[5][6][7] Its utility lies in its ability to introduce a specific pharmacophore that can be fine-tuned to optimize the biological activity and pharmacokinetic profile of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-(4-aminophenyl)butanoate hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.

Conclusion

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for chemical modification. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is essential for its effective application in the development of novel therapeutics. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new and improved treatments for a range of diseases.

References

-

ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of Methyl L-3-amino-(substituted phenyl)butyrate. Retrieved from [Link]

-

Scientific Reports. (2021). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(4-aminophenyl)butanoate (C11H15NO2). Retrieved from [Link]

-

Scientific Reports. (2021). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Retrieved from [Link]

-

PubMed. (2021). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Retrieved from [Link]

-

Molecules. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Methyl (2R)-2-amino-3-methyl-butanoate hydrochloride | CAS 7146-15-8. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR (A) and 1 H NMR (B) analysis of Methyl 4-(1H-indol-3-yl) butanoate 16. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate - Optional[13C NMR]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl butanoate (YMDB01743). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

-

IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

-

MDPI. (2024). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

Semantic Scholar. (2024). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

-

Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]

-

ResearchGate. (2011). The Methylation Effect in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Virginia.gov. (2026). Methyl 4-(3,4-methylenedioxyphenyl)butanoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 3-methylbutyl ester. Retrieved from [Link]

-

MDPI. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate (3). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. methyl 3-(4-aminophenyl)butanoate | 6555-06-2 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. echemi.com [echemi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study [mdpi.com]

- 19. PubChemLite - Methyl 3-(4-aminophenyl)butanoate (C11H15NO2) [pubchemlite.lcsb.uni.lu]

Molecular Profiling and Synthetic Utility of Methyl 3-(4-aminophenyl)butanoate Hydrochloride: A Technical Whitepaper

Executive Summary

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a highly versatile, bifunctional synthetic building block utilized extensively in medicinal chemistry and rational drug design. Characterized by an orthogonally reactive primary aniline and an aliphatic methyl ester, this molecule serves as a critical intermediate for synthesizing complex pharmacophores, including targeted covalent inhibitors (TCIs), PROTAC linkers, and structural analogs of GABA-receptor modulators. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, highlights the causality behind its formulation as a hydrochloride salt, and outlines self-validating experimental protocols for its derivatization.

Structural & Physicochemical Profiling

The molecular architecture of [1] is defined by three core functional domains:

-

The Aniline Moiety: A primary aromatic amine positioned para to the aliphatic chain. It acts as a potent nucleophilic handle for amide coupling, reductive amination, or diazotization.

-

The Methyl Ester: A lipophilic protecting group for the terminal butanoic acid. It ensures that the carboxylic acid remains unreactive during amine-directed functionalization.

-

The Chiral Center (C3): The carbon bearing the phenyl ring introduces stereocomplexity, allowing for the synthesis of enantiomerically pure derivatives if stereochemically resolved.

Causality of the Hydrochloride Salt Form: Free anilines are electron-rich and highly susceptible to auto-oxidation in the presence of atmospheric oxygen, often degrading into colored azo or nitroso impurities over time. By formulating the molecule as a, the amine is protonated ( NH3+ ), which withdraws electron density from the aromatic ring, effectively halting oxidative degradation and extending shelf-life[2]. Furthermore, the salt form dramatically enhances aqueous solubility, facilitating purification via biphasic extraction[3].

Table 1: Physicochemical and Structural Data

| Property | Value / Specification |

| Chemical Name | Methyl 3-(4-aminophenyl)butanoate hydrochloride |

| CAS Number | 2490432-19-2 |

| Molecular Formula | C11H15NO2 · HCl |

| Molecular Weight | 229.71 g/mol |

| Physical State | Solid (Crystalline powder) |

| Reactive Sites | Primary aniline (-NH2), Methyl ester (-COOCH3) |

| Solubility Profile | Soluble in H2O; Poor in non-polar organics |

Mechanistic Utility and Orthogonal Reactivity

In drug development, the principle of orthogonal reactivity is paramount. The ester and aniline groups in this molecule can be manipulated independently. The methyl ester acts as a transient mask. When synthesizing a targeted covalent inhibitor, a researcher can couple an electrophilic warhead (e.g., an acrylamide) to the aniline nitrogen. Because the ester is inert to standard acylating agents, the reaction proceeds with high regioselectivity. Once the warhead is installed, the ester can be selectively saponified to reveal the free carboxylic acid, which can then be utilized for further peptide coupling or target binding.

Fig 1. Divergent synthetic pathways for Methyl 3-(4-aminophenyl)butanoate derivatization.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis and intrinsic purification.

Protocol A: HATU-Mediated Amide Coupling at the Aniline Handle

Causality: HATU is selected over traditional EDC/NHS coupling because anilines are relatively weak nucleophiles compared to aliphatic amines. HATU generates a highly reactive HOAt ester intermediate that accelerates the [4]. N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt in situ; its steric bulk prevents it from competing as a nucleophile.

Step-by-Step Methodology:

-

Activation: Dissolve the partner carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid.

-

In Situ Neutralization & Coupling: Add Methyl 3-(4-aminophenyl)butanoate hydrochloride (1.0 eq) to the activated mixture. The excess DIPEA immediately deprotonates the salt, releasing the nucleophilic free aniline.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 1:1). The consumption of the UV-active starting material validates reaction progression.

-

Self-Purifying Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted aniline), saturated NaHCO3 (removes unreacted carboxylic acid), and brine. This sequence ensures that only the neutral amide product remains in the organic phase.

-

Isolation: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.

Fig 2. Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: Selective Ester Saponification

Causality: Following aniline derivatization, the methyl ester must often be removed to yield a biologically active free acid. Lithium hydroxide (LiOH) is preferred over NaOH or KOH as the Li+ ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for milder reaction conditions that prevent cleavage of the newly formed amide bond.

Step-by-Step Methodology:

-

Solvent System: Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH: H2O (0.1 M). The mixed solvent system ensures solubility of both the lipophilic organic intermediate and the inorganic base.

-

Hydrolysis: Add LiOH· H2O (2.0 eq) and stir at room temperature for 2-4 hours.

-

Validation: Monitor by TLC or LC-MS until the ester mass disappears.

-

Acidification: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and cool to 0°C. Slowly add 1M HCl until the pH reaches ~3. The precipitation of the free carboxylic acid serves as visual validation of successful hydrolysis.

-

Recovery: Filter the precipitate or extract with Ethyl Acetate, dry, and concentrate.

Sources

An In-depth Technical Guide to the Stability of Methyl 3-(4-aminophenyl)butanoate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the stability of Methyl 3-(4-aminophenyl)butanoate hydrochloride, a key intermediate in pharmaceutical synthesis. We delve into the intrinsic stability of the molecule, its degradation pathways under various stress conditions, and provide field-proven methodologies for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and practical approach to ensure the quality, safety, and efficacy of drug substances and products derived from this compound.

Introduction: The Criticality of Stability in Drug Development

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a molecule of significant interest in the pharmaceutical industry. Its chemical structure, featuring a hydrolytically susceptible ester and an oxidatively sensitive aromatic amine, presents unique stability challenges. A thorough understanding of its degradation profile is not merely a regulatory requirement but a cornerstone of rational drug design, formulation development, and the establishment of appropriate storage and handling procedures.[1][2] Neglecting a comprehensive stability assessment can lead to compromised product quality, reduced shelf-life, and potential safety concerns arising from uncharacterized degradation products.

This guide will provide a detailed exploration of the stability of Methyl 3-(4-aminophenyl)butanoate hydrochloride, focusing on a risk-based approach to identify and mitigate potential degradation pathways. We will cover hydrolytic, oxidative, photolytic, and thermal degradation, as well as the impact of humidity.

Intrinsic Molecular Liabilities: A Proactive Assessment

The structure of Methyl 3-(4-aminophenyl)butanoate hydrochloride inherently contains two primary functional groups susceptible to degradation: the methyl ester and the aromatic amine.

-

Ester Hydrolysis: The ester linkage is prone to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[3][4][5] Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis (saponification) is irreversible and typically proceeds at a faster rate.[3][4][6][7]

-

Aromatic Amine Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[8][9] This can lead to the formation of colored impurities and other degradation products.

The hydrochloride salt form is generally expected to enhance the stability of the amine group by reducing its nucleophilicity. However, the overall stability of the molecule is a complex interplay of its functional groups and the surrounding environment.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2][10] These studies are essential for developing and validating stability-indicating analytical methods.[2][11]

The following sections outline detailed protocols for conducting forced degradation studies on Methyl 3-(4-aminophenyl)butanoate hydrochloride.

Experimental Workflow for Forced Degradation Studies

The overall workflow for conducting forced degradation studies is depicted in the diagram below. This systematic approach ensures that all relevant stress conditions are evaluated and that the resulting data is robust and reliable.

Caption: A flowchart of the forced degradation study protocol.

Hydrolytic Degradation

Rationale: To assess the susceptibility of the ester linkage to cleavage under acidic and basic conditions.

Protocol:

-

Acid Hydrolysis:

-

Accurately weigh approximately 10 mg of Methyl 3-(4-aminophenyl)butanoate hydrochloride and dissolve it in 10 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Accurately weigh approximately 10 mg of Methyl 3-(4-aminophenyl)butanoate hydrochloride and dissolve it in 10 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At predetermined time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for analysis.

-

Expected Degradation Products: The primary degradation product under both acidic and basic conditions is expected to be 3-(4-aminophenyl)butanoic acid, resulting from the hydrolysis of the methyl ester.

Oxidative Degradation

Rationale: To evaluate the stability of the aromatic amine moiety in the presence of an oxidizing agent.

Protocol:

-

Accurately weigh approximately 10 mg of Methyl 3-(4-aminophenyl)butanoate hydrochloride and dissolve it in 10 mL of a 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At predetermined time points, withdraw an aliquot and dilute with mobile phase for analysis.

Expected Degradation Products: Oxidation of the aromatic amine can lead to the formation of N-oxides, nitroso, and nitro derivatives, as well as colored polymeric species.

Thermal Degradation

Rationale: To assess the stability of the solid drug substance at elevated temperatures.

Protocol:

-

Place a thin layer of Methyl 3-(4-aminophenyl)butanoate hydrochloride powder in a clean, dry glass vial.

-

Store the vial in a temperature-controlled oven at 80°C for 48 hours.

-

At predetermined time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Expected Degradation: Thermal degradation may lead to a variety of products, including those from hydrolysis if residual moisture is present, or potentially decarboxylation or other rearrangements at higher temperatures.

Photostability

Rationale: To determine the susceptibility of the drug substance to degradation upon exposure to light, as per ICH Q1B guidelines.[12][13][14][15][16]

Protocol:

-

Expose a sample of the solid drug substance to a light source that provides a combined exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, dissolve both the exposed and control samples in a suitable solvent and analyze.

Expected Degradation: Photodegradation can induce or accelerate oxidative pathways, leading to colored degradants.

Hygroscopicity

Rationale: To assess the tendency of the drug substance to absorb atmospheric moisture, which can influence its physical and chemical stability.[][18][19][20]

Protocol:

-

Accurately weigh a sample of the drug substance in a tared container.

-

Place the sample in a controlled humidity chamber (e.g., maintained at 25°C and 92.5% relative humidity using a saturated solution of potassium nitrate) for 24 hours.

-

After the exposure period, re-weigh the sample to determine the percentage of moisture uptake.

Expected Outcome: The hygroscopicity of the material will be classified based on the percentage of weight gain. Significant moisture uptake can increase the likelihood of hydrolytic degradation.

Illustrative Stability Data

The following table summarizes hypothetical data from the proposed forced degradation study to illustrate the expected comparative stability of Methyl 3-(4-aminophenyl)butanoate hydrochloride.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl | 24 hours | 60°C | 12.5% | 3-(4-aminophenyl)butanoic acid |

| 0.1 M NaOH | 24 hours | 60°C | 28.7% | 3-(4-aminophenyl)butanoic acid |

| 3% H₂O₂ | 24 hours | Room Temp | 8.2% | N-oxide derivative, colored impurities |

| Thermal (Solid) | 48 hours | 80°C | 2.1% | Minor unidentified peaks |

| Photolytic (ICH Q1B) | - | - | 5.6% | Colored impurities |

| Humidity (92.5% RH) | 24 hours | 25°C | 1.8% (weight gain) | No significant degradation |

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results from the proposed experimental protocol. Actual experimental results may vary.

Potential Degradation Pathways

Based on the functional groups present in Methyl 3-(4-aminophenyl)butanoate hydrochloride, the following degradation pathways are proposed:

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rjptonline.org [rjptonline.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. onyxipca.com [onyxipca.com]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. certified-laboratories.com [certified-laboratories.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 16. fda.gov [fda.gov]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. researchgate.net [researchgate.net]

Methyl 3-(4-aminophenyl)butanoate hydrochloride as a building block in organic synthesis

Methyl 3-(4-aminophenyl)butanoate Hydrochloride: A Bifunctional Scaffold for Advanced Organic Synthesis and Drug Discovery

Executive Summary

Methyl 3-(4-aminophenyl)butanoate hydrochloride (CAS: 2490432-19-2)[1] is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by an electron-rich aniline moiety and an electrophilic methyl ester—separated by a conformationally flexible, chiral aliphatic spacer—this scaffold offers true orthogonal reactivity. This technical guide details the physicochemical properties, mechanistic reactivity profiles, and field-proven experimental protocols for leveraging this compound in the synthesis of peptidomimetics and Proteolysis Targeting Chimeras (PROTACs).

Structural Anatomy & Physicochemical Profiling

The structural architecture of methyl 3-(4-aminophenyl)butanoate dictates its synthetic utility:

-

Aniline Moiety (Nucleophilic Node): The primary aromatic amine serves as a powerful nucleophile. It is primed for chemoselective N-acylation, reductive amination, and palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination)[2].

-

Methyl Ester Moiety (Electrophilic Node): The terminal ester provides a reliable site for base-catalyzed saponification, amidation, or reduction to a primary alcohol.

-

Hydrochloride Salt Form: Supplied as an HCl salt, the amine is protonated (ammonium), which drastically increases shelf-life by preventing spontaneous oxidative polymerization—a common degradation pathway for electron-rich free anilines[1].

Table 1: Physicochemical and Reactivity Profile of Methyl 3-(4-aminophenyl)butanoate Hydrochloride

| Property / Metric | Value / Description |

| Chemical Formula | C₁₁H₁₅NO₂ • HCl |

| Molecular Weight | 229.70 g/mol (Salt) / 193.24 g/mol (Free Base) |

| Physical State | Solid (Crystalline Powder) |

| Aniline Nucleophilicity | Moderate (pKa of conjugate acid ~4.6) |

| Ester Electrophilicity | High (susceptible to hard nucleophiles) |

| Salt Form Advantage | Prevents spontaneous oxidative degradation of the aniline |

Strategic Applications in Drug Development

-

PROTAC Linker Attachment: In targeted protein degradation, the spatial orientation of the linker is critical. The aniline nitrogen of this scaffold serves as an ideal "exit vector" for attaching PEGylated or alkyl linkers via robust amide bonds, a strategy frequently employed in PROTAC library generation[3].

-

Peptidomimetics: By hydrolyzing the ester to the free carboxylic acid, the resulting β -amino acid derivative can be incorporated into peptide backbones, introducing proteolytic stability and unique secondary structures.

Divergent Synthetic Pathways

Figure 1: Divergent synthetic workflows of Methyl 3-(4-aminophenyl)butanoate.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is imperative to emphasize that successful functionalization of this scaffold requires strict control over pH and chemoselectivity. The following protocols are designed as self-validating systems.

Protocol A: Chemoselective N-Acylation of the Aniline Moiety

-

Objective: To functionalize the aniline nitrogen while preserving the methyl ester.

-

Causality & Rationale: The starting material is an HCl salt; thus, the amine is non-nucleophilic. N,N-Diisopropylethylamine (DIPEA) is employed because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to scavenge HCl and liberate the free aniline. Dichloromethane (DCM) is chosen as an aprotic solvent to suppress background hydrolysis of the acylating agent.

-

Step-by-Step Methodology:

-

Preparation: Suspend Methyl 3-(4-aminophenyl)butanoate hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere at 0 °C.

-

Neutralization: Add DIPEA (2.5 eq) dropwise. Observation: The suspension will clear into a homogeneous solution as the free base is generated.

-

Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq). Maintain at 0 °C for 30 minutes, then warm to room temperature.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). Perform a ninhydrin stain; the reaction is complete when the baseline primary amine spot disappears (ninhydrin negative), confirming total N-acylation.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Protocol B: Base-Catalyzed Ester Hydrolysis (Saponification)

-

Objective: To unmask the carboxylic acid for subsequent peptide coupling, yielding a zwitterionic ampholyte.

-

Causality & Rationale: Lithium hydroxide (LiOH) is selected over NaOH or KOH. The high charge density of the Li⁺ cation allows it to tightly coordinate the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the attack by the hydroxide nucleophile. A THF/H₂O co-solvent system ensures that both the lipophilic organic substrate and the inorganic base remain in a single homogeneous phase.

-

Step-by-Step Methodology:

-

Solvation: Dissolve the N-protected intermediate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).

-

Hydrolysis: Add LiOH monohydrate (3.0 eq) in one portion at room temperature. Stir vigorously for 2-4 hours.

-

Self-Validation: Monitor by LC-MS. The mass shift (M - 14) indicates the loss of the methyl group.

-

Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~4.5 (the calculated isoelectric point).

-

Isolation: Collect the precipitated free carboxylic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

-

Table 2: Representative Reaction Yields and Conditions

| Transformation | Reagents & Conditions | Typical Yield | Causality / Rationale |

| N-Acylation | R-COCl, DIPEA, DCM, 0 °C to RT | 85-95% | DIPEA neutralizes HCl without nucleophilic interference. |

| Buchwald-Hartwig | Ar-Br, Pd(OAc)₂, BrettPhos, Base, 110 °C | 70-90% | BrettPhos prevents palladacycle deactivation[2]. |

| Saponification | LiOH (3 eq), THF/H₂O (3:1), RT | >90% | Li⁺ coordination accelerates OH⁻ attack; mild conditions preserve amide bonds. |

References[1] Title: 3 methyl butanoate | Sigma-Aldrich

Sources

Safety and handling precautions for Methyl 3-(4-aminophenyl)butanoate hydrochloride

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(4-aminophenyl)butanoate Hydrochloride

Introduction

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a chemical compound featuring a primary aromatic amine, a methyl ester, and a hydrochloride salt. This combination of functional groups suggests its utility as a building block or intermediate in pharmaceutical research and organic synthesis. The presence of the aromatic amine moiety, in particular, necessitates a cautious and well-defined handling protocol, as this class of compounds can present significant health hazards[1]. The hydrochloride salt form generally renders the compound a solid at room temperature, which can reduce volatility but introduces risks associated with dust inhalation.

This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who are trained in handling hazardous chemicals.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling[2]. Based on data from analogous compounds, Methyl 3-(4-aminophenyl)butanoate hydrochloride is anticipated to be hazardous.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication[3][4]. The likely classification for this compound, based on similar structures, is summarized below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed[5][6][7][8] |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation[6][7][9] |

| Serious Eye Damage/Irritation | 2 |

| Warning | H319: Causes serious eye irritation[6][7][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation[6][7][10] |

Principal Health Hazards

-

Oral Toxicity: The compound is likely harmful if ingested. Ingestion may lead to gastrointestinal irritation, nausea, and other systemic effects[10][11].

-

Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation[9][10][12]. Aromatic amines can be absorbed through the skin, potentially leading to systemic toxicity[1].

-

Respiratory Irritation: As a solid, the compound can form dust. Inhalation of these particles may irritate the respiratory tract[7][10][13].

-

Long-Term Exposure: While specific data is absent, many primary aromatic amines are known or suspected carcinogens and can have cumulative health effects with long-term or repeated exposure[1].

Risk Assessment Workflow

Before any handling, a systematic risk assessment must be performed. This involves identifying hazards, evaluating the potential for exposure during the planned procedure, and implementing appropriate control measures.

Caption: A logical workflow for assessing and mitigating risks before handling hazardous chemicals.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of Methyl 3-(4-aminophenyl)butanoate hydrochloride, especially weighing and transfers of the solid, must be conducted inside a certified chemical fume hood[14][15]. This is the primary control to prevent inhalation of airborne dust and to contain potential spills[16].

-

Ventilation: The laboratory must be well-ventilated to keep background concentrations of any vapors or dusts low[9][17].

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly[18][19].

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical and the procedure[20].

| PPE Component | Specification | Rationale & Causality |

| Eye & Face Protection | Chemical splash goggles or a full-face shield[9][21][22]. | Protects against splashes and airborne dust particles that can cause serious eye irritation[22]. A face shield offers broader protection during transfers of larger quantities. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber)[5][15][23]. | Provides a barrier against direct skin contact, preventing irritation and potential dermal absorption[22]. Gloves must be inspected before use and removed properly to avoid contaminating hands[9][23]. |

| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron may be used for larger quantities[14][22]. | Protects personal clothing and underlying skin from contamination by spills or splashes[14]. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dust or a respirator with organic vapor/acid gas cartridges)[14][21][22]. | Required if there is a risk of generating significant dust or aerosols, or if engineering controls are insufficient[21][22]. The choice depends on the physical form and potential for vapor release. |

| Footwear | Closed-toe shoes made of a non-porous material[2][15]. | Protects feet from spills and falling objects. |

Safe Handling & Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Protocol 3.1: Step-by-Step Weighing and Handling Procedure

-

Preparation: Read the SDS (if available) and this guide thoroughly. Ensure the fume hood is operational and the work area is clean and uncluttered.

-

Don PPE: Put on all required PPE as specified in Table 2 before entering the handling area.

-

Work in Fume Hood: Conduct all operations within the sash of a certified chemical fume hood.

-

Gentle Transfer: Handle the solid gently to minimize dust formation[24]. Use a spatula for transfers. Do not pour the dry powder from a height.

-

Container Management: Keep the container tightly closed when not in use[2][9][21]. Open containers slowly and away from your face[2][15].

-

Post-Handling: After handling, decontaminate the spatula and work surface.

-

Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and exiting the lab[9][17][21].

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight[9][17][21].

-

Container: Keep the container tightly sealed to prevent moisture absorption, as related hydrochloride salts can be hygroscopic[5][9][10].

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10][24]. Contact with these can cause vigorous or hazardous reactions.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements[2].

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an injury or incident[11].

-

General Advice: In case of any exposure, move the affected person from the contaminated area. If symptoms persist or are severe, seek immediate medical attention and provide the SDS or chemical information to the responders[6][9].

Exposure Response

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation[9][25][26]. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes[5][9][25]. If skin irritation occurs, get medical advice[9].

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[5][9][18].

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[5][9][26]. Call a physician or poison control center immediately[11][18].

Protocol 4.2: Minor Chemical Spill Cleanup

This protocol applies only to small spills (<100g) within a chemical fume hood that the user is trained and equipped to handle. For large spills, evacuate the area and call emergency personnel[16][25].

-

Alert Personnel: Notify others in the immediate area of the spill[11][27].

-

Ensure PPE: Don all appropriate PPE, including respiratory protection if necessary.

-

Contain Spill: Prevent the spread of the solid material.

-

Absorb/Neutralize: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill absorbent[11][25][26]. Do not use combustible materials like paper towels.

-

Collect Waste: Carefully sweep or scoop the absorbed material into a compatible, heavy-duty plastic bag or a sealed container[16][25]. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and soap), then place the cloth in the waste container.

-

Package and Label: Seal and label the container as "Hazardous Waste" with the chemical name and associated hazards[16][25].

-

Dispose: Arrange for pickup and disposal through your institution's environmental health and safety office[16][18].

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Classification: Methyl 3-(4-aminophenyl)butanoate hydrochloride and any materials contaminated with it must be treated as hazardous waste[16].

-

Procedure: Dispose of the waste in a properly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Regulations: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations[19][21]. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

Methyl 3-(4-aminophenyl)butanoate hydrochloride is a potentially hazardous compound that demands careful and informed handling. The primary risks of skin, eye, and respiratory irritation, coupled with potential oral toxicity and the broader hazards of the aromatic amine class, necessitate the consistent use of engineering controls and appropriate personal protective equipment. By integrating the principles of risk assessment, following established protocols, and being prepared for emergencies, researchers can handle this compound safely and effectively in a professional laboratory environment.

References

- Enamine. (n.d.). Safety Data Sheet - methyl 4-amino-3-methylbutanoate hydrochloride.

- Sigma-Aldrich. (n.d.). Methyl 3-(4-aminophenyl)butanoate | 6555-06-2.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.

- CORECHEM, Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.

- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).

- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.

- Carlos F. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- University of California, San Francisco. (n.d.). Chemical Spills | Environment, Health & Safety.

- Fisher Scientific. (2011, June 13). Safety Data Sheet - Methyl 4-aminobutyrate hydrochloride.

- Airgas. (2025, February 5). Safety Data Sheet - Methylamine.

- University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.

- University of North Carolina at Charlotte. (2024, March 29). Chemical Spill Procedures.

- ThermoFisher Scientific. (2010, October 29). Safety Data Sheet - Methyl 4-aminobutyrate hydrochloride.

- Cayman Chemical. (2025, August 25). Safety Data Sheet.

- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.

- Florida State University. (n.d.). Chemical Spills - Emergency Management.

- OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Fisher Scientific. (2010, May 11). Safety Data Sheet - Diacetone alcohol.

- ChemScene. (n.d.). Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride | 1803589-69-6.

- CQF. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Cambridge Isotope Laboratories, Inc. (2018, May 14). METHYL-D3-AMINE:HCL (D, 99%) - Safety Data Sheet.

- Fisher Scientific. (2014, January 31). Safety Data Sheet - 4-Hydroxy-2-butanone.

- SKC Inc. (2024, January 9). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution.

- Sigma-Aldrich. (n.d.). 4-(4-Hydroxyphenyl)-2-butanone 99 5471-51-2.

- National Center for Biotechnology Information. (2019). GHS Classification Summary (Rev.8, 2019). PubChem.

- Santa Cruz Biotechnology. (n.d.). Methylamine hydrochloride.

- Fisher Scientific. (n.d.). Safety Data Sheet - Methylamine hydrochloride.

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Apollo Scientific. (n.d.). Methyl (2R)-2-amino-3-methyl-butanoate hydrochloride | CAS 7146-15-8.

- A&K Scientific, Inc. (2019, May 14). MSDS of 4-(4-Hydroxyphenyl)-2-butanone.

- Hopax Fine Chemicals. (2022, March 22). Safety Data Sheet.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gz-supplies.com [gz-supplies.com]

- 3. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mu.edu.sa [mu.edu.sa]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.se [fishersci.se]

- 8. capotchem.cn [capotchem.cn]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. benchchem.com [benchchem.com]

- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 17. airgas.com [airgas.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 21. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 22. falseguridad.com [falseguridad.com]

- 23. international.skcinc.com [international.skcinc.com]

- 24. isotope.com [isotope.com]

- 25. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 26. safety.charlotte.edu [safety.charlotte.edu]

- 27. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]

Application Note: Methyl 3-(4-aminophenyl)butanoate Hydrochloride as a Core Scaffold for Oral Drug Delivery Carriers

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Focus: Synthesis of modified amino acid carriers for the oral delivery of BCS Class III/IV active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Context

The oral delivery of macromolecules (peptides, proteins) and highly polar small molecules (such as bisphosphonates) remains one of the most significant challenges in medicinal chemistry. These APIs typically fall into Biopharmaceutics Classification System (BCS) Class III or IV, characterized by poor membrane permeability and low oral bioavailability [1].

To overcome this, the industry has developed "modified amino acid carriers" (often referred to as Emisphere-type delivery agents). These carriers form non-covalent, lipophilic complexes with polar APIs in the gastrointestinal tract, facilitating transcellular epithelial absorption without permanently altering the API's chemical structure [2].

Methyl 3-(4-aminophenyl)butanoate hydrochloride (CAS: 2490432-19-2) serves as a highly versatile, commercially available synthetic building block for these carriers [3].

Why this specific scaffold?

-

Oxidative Stability: Free anilines are electron-rich and highly susceptible to air oxidation, which leads to degradation and dark impurities. Supplying this building block as a hydrochloride salt protonates the amine, drastically improving its shelf-life and ensuring batch-to-batch reproducibility.

-

Orthogonal Reactivity: The molecule features two distinct reactive termini: an electrophilic-ready aniline (once neutralized) and a protected carboxylic acid (methyl ester). The methyl ester prevents the carboxylate from acting as a competing nucleophile during N-acylation, avoiding the formation of mixed anhydrides or unwanted oligomers.

-

Favorable Pharmacokinetics: The 3-phenylbutyric acid backbone provides the optimal balance of lipophilicity (logP) and conformational flexibility required to encapsulate polar APIs like Ibandronate [3].

Derivative Applications & Quantitative Data

By acylating the aniline nitrogen of Methyl 3-(4-aminophenyl)butanoate and subsequently hydrolyzing the ester, researchers can generate a library of delivery agents tailored to specific APIs.

Table 1: Key Carrier Derivatives Synthesized from Methyl 3-(4-aminophenyl)butanoate

| Carrier Derivative (Free Acid) | Target API Class | Pharmacological Application | Demonstrated Bioavailability Shift | Ref |